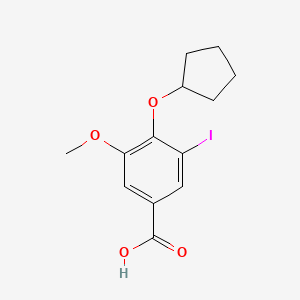

4-(Cyclopentyloxy)-3-iodo-5-methoxybenzoic acid

Description

4-(Cyclopentyloxy)-3-iodo-5-methoxybenzoic acid is an organic compound with the molecular formula C13H15IO4 It is a derivative of benzoic acid, featuring a cyclopentyloxy group, an iodine atom, and a methoxy group attached to the benzene ring

Properties

IUPAC Name |

4-cyclopentyloxy-3-iodo-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15IO4/c1-17-11-7-8(13(15)16)6-10(14)12(11)18-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBJTNPWDPWKOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)O)I)OC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15IO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the cyclopentyloxy group: This can be achieved by reacting cyclopentanol with a suitable benzoic acid derivative under acidic conditions to form the cyclopentyloxybenzoic acid.

Introduction of the methoxy group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

Iodination: The final step involves the iodination of the aromatic ring, which can be carried out using iodine and an oxidizing agent like iodic acid or hydrogen peroxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentyloxy)-3-iodo-5-methoxybenzoic acid can undergo various chemical reactions, including:

Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling with phenylboronic acid would produce a biphenyl derivative.

Scientific Research Applications

4-(Cyclopentyloxy)-3-iodo-5-methoxybenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving aromatic compounds.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the methoxy group can influence its binding affinity and specificity for these targets. The exact pathways involved would depend on the context of its use, such as in drug development or biochemical studies.

Comparison with Similar Compounds

Similar Compounds

4-(Cyclopentyloxy)-3-methoxybenzoic acid: Lacks the iodine atom, which may result in different reactivity and biological activity.

4-Iodo-3-methoxybenzoic acid: Lacks the cyclopentyloxy group, which can affect its solubility and interaction with biological targets.

4-(Cyclopentyloxy)-3-iodobenzoic acid: Lacks the methoxy group, potentially altering its chemical and biological properties.

Uniqueness

4-(Cyclopentyloxy)-3-iodo-5-methoxybenzoic acid is unique due to the combination of the cyclopentyloxy, iodine, and methoxy groups on the benzene ring. This unique structure can confer specific chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

4-(Cyclopentyloxy)-3-iodo-5-methoxybenzoic acid (CAS No. 833440-38-3) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a methoxy group, an iodine atom, and a cyclopentyloxy group attached to a benzoic acid core. This unique configuration may contribute to its interactions with biological targets.

1. Anticancer Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, derivatives of methoxybenzoic acids have shown the ability to inhibit cell proliferation in various cancer cell lines, including leukemia and solid tumors. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Summary of Anticancer Studies on Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Methoxybenzoic Acid Derivative A | K562 (Leukemia) | 10 | Induces apoptosis |

| Methoxybenzoic Acid Derivative B | MCF-7 (Breast) | 15 | Cell cycle arrest |

| This compound | TBD | TBD | TBD |

2. Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

Case Study: Anti-inflammatory Effects in Animal Models

A study involving animal models of inflammation showed that administration of methoxybenzoic acid derivatives led to a significant reduction in inflammatory markers, suggesting potential therapeutic applications for inflammatory diseases.

3. Antimicrobial Activity

Antimicrobial properties have also been reported for benzoic acid derivatives. These compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Table 2: Antimicrobial Efficacy of Related Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methoxybenzoic Acid Derivative C | E. coli | 32 µg/mL |

| Methoxybenzoic Acid Derivative D | S. aureus | 16 µg/mL |

| This compound | TBD |

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to cell growth and survival.

- Apoptotic Pathways : Induction of apoptosis through intrinsic and extrinsic pathways has been noted in similar compounds.

Research Findings

Recent research highlights the importance of structural modifications on the biological activity of benzoic acid derivatives:

- Structure-Activity Relationship (SAR) : Variations in the substituents on the benzoic acid core significantly affect potency and selectivity against different biological targets.

- In Vivo Studies : Animal studies are crucial for understanding the pharmacokinetics and therapeutic potential of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.